molecular formula C19H24Cl2N2O4S B12829650 (S)-N-(4-(3-((3,4-Dichlorophenethyl)(methyl)amino)-2-hydroxypropoxy)phenyl)methanesulfonamide

(S)-N-(4-(3-((3,4-Dichlorophenethyl)(methyl)amino)-2-hydroxypropoxy)phenyl)methanesulfonamide

Cat. No.: B12829650
M. Wt: 447.4 g/mol
InChI Key: BQBSHJUQVIWEFM-INIZCTEOSA-N
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Description

(S)-N-(4-(3-((3,4-Dichlorophenethyl)(methyl)amino)-2-hydroxypropoxy)phenyl)methanesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a dichlorophenethyl group, a hydroxypropoxy group, and a methanesulfonamide group, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(4-(3-((3,4-Dichlorophenethyl)(methyl)amino)-2-hydroxypropoxy)phenyl)methanesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3,4-dichlorophenethylamine with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with a phenylmethanesulfonamide derivative under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(4-(3-((3,4-Dichlorophenethyl)(methyl)amino)-2-hydroxypropoxy)phenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxypropoxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The dichlorophenethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenethyl derivatives.

Scientific Research Applications

(S)-N-(4-(3-((3,4-Dichlorophenethyl)(methyl)amino)-2-hydroxypropoxy)phenyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-N-(4-(3-((3,4-Dichlorophenethyl)(methyl)amino)-2-hydroxypropoxy)phenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorophenethylamine: Shares the dichlorophenethyl group but lacks the hydroxypropoxy and methanesulfonamide groups.

    Methanesulfonamide: Contains the methanesulfonamide group but lacks the complex aromatic structure.

    Epichlorohydrin: Used as an intermediate in the synthesis but lacks the final compound’s complexity.

Uniqueness

(S)-N-(4-(3-((3,4-Dichlorophenethyl)(methyl)amino)-2-hydroxypropoxy)phenyl)methanesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H24Cl2N2O4S

Molecular Weight

447.4 g/mol

IUPAC Name

N-[4-[(2S)-3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide

InChI

InChI=1S/C19H24Cl2N2O4S/c1-23(10-9-14-3-8-18(20)19(21)11-14)12-16(24)13-27-17-6-4-15(5-7-17)22-28(2,25)26/h3-8,11,16,22,24H,9-10,12-13H2,1-2H3/t16-/m0/s1

InChI Key

BQBSHJUQVIWEFM-INIZCTEOSA-N

Isomeric SMILES

CN(CCC1=CC(=C(C=C1)Cl)Cl)C[C@@H](COC2=CC=C(C=C2)NS(=O)(=O)C)O

Canonical SMILES

CN(CCC1=CC(=C(C=C1)Cl)Cl)CC(COC2=CC=C(C=C2)NS(=O)(=O)C)O

Origin of Product

United States

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